N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-(2,4,6-tribromophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitro groups can participate in redox reactions, while the bromophenoxy group can interact with various biomolecules. These interactions can lead to the modulation of cellular processes and the exertion of biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- N’-[(E)-(2-hydroxy-4-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of three bromine atoms in the phenoxy group also distinguishes it from other similar compounds, potentially enhancing its chemical stability and reactivity .
Properties
Molecular Formula |
C15H10Br3N3O5 |
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Molecular Weight |
552.0 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C15H10Br3N3O5/c16-9-4-11(17)15(12(18)5-9)26-7-14(23)20-19-6-8-3-10(21(24)25)1-2-13(8)22/h1-6,22H,7H2,(H,20,23)/b19-6+ |
InChI Key |
ZPTBWYZTFJPHPG-KPSZGOFPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)O |
Origin of Product |
United States |
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